molecular formula C19H20N4O2 B2491544 (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea CAS No. 941894-96-8

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

Cat. No.: B2491544
CAS No.: 941894-96-8
M. Wt: 336.395
InChI Key: KYPFMRTZLUZWMG-OQKWZONESA-N
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Description

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a butyl group, and a phenylurea moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions using butyl halides under basic conditions.

    Formation of the Phenylurea Moiety: The phenylurea moiety is formed by reacting the quinazolinone intermediate with phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylurea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Phenylurea Derivatives: Compounds with phenylurea moieties but different core structures.

Uniqueness

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is unique due to its specific combination of a quinazolinone core, a butyl group, and a phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a synthetic compound belonging to the quinazolinone class, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

PropertyValue
Molecular Formula C19H19ClN4O2
Molecular Weight 370.84 g/mol
CAS Number 941946-02-7
IUPAC Name 1-(3-butyl-2-oxoquinazolin-4-yl)-3-(4-chlorophenyl)urea
SMILES Notation CCCC(N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly kinases involved in cell signaling pathways. This interaction may lead to inhibition of specific enzymes or receptors, which can result in anticancer effects and other therapeutic benefits.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit kinases that are crucial for cancer cell proliferation.
  • Antioxidant Activity : It may exhibit antioxidant properties by modulating oxidative stress pathways.
  • Cytoprotective Effects : Studies suggest it could protect cellular components from damage due to external stressors.

Biological Activities

Research indicates that quinazolinone derivatives, including this compound, possess significant biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential in cancer therapy:

  • In vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cytoprotective Effects

Research on related compounds has demonstrated cytoprotective properties against DNA damage and oxidative stress:

  • Mechanism : It may enhance the expression of detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), providing protection against carcinogenic agents .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration .

Study 2: Cytoprotective Mechanisms

Another investigation focused on the cytoprotective effects of related quinazolinone derivatives against oxidative stress-induced damage in fibroblast cells. These compounds were shown to reduce DNA strand breaks and improve mitochondrial function when pre-treated before exposure to oxidative agents .

Properties

CAS No.

941894-96-8

Molecular Formula

C19H20N4O2

Molecular Weight

336.395

IUPAC Name

1-(3-butyl-2-oxoquinazolin-4-yl)-3-phenylurea

InChI

InChI=1S/C19H20N4O2/c1-2-3-13-23-17(15-11-7-8-12-16(15)21-19(23)25)22-18(24)20-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H2,20,22,24)

InChI Key

KYPFMRTZLUZWMG-OQKWZONESA-N

SMILES

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3

solubility

not available

Origin of Product

United States

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